

The Triazine Chromophore in Iscotrizinol: A Technical Guide

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Compound of Interest		
Compound Name:	Iscotrizinol	
Cat. No.:	B143942	Get Quote

Iscotrizinol, known by its INCI name Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UV filter. Its efficacy is rooted in the chemical structure of its core, a 1,3,5-triazine ring. This guide provides an in-depth technical examination of the triazine chromophore, its properties, and the methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Iscotrizinol (CAS: 154702-15-5) is a large, oil-soluble molecule belonging to the triazine class of compounds.[1][2][3] The central 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen and three carbon atoms, serves as the foundational chromophore.[1] This core is substituted with complex aromatic and aliphatic groups that enhance its UV absorption capabilities and solubility in cosmetic formulations.[1]



Property	Value	Reference
Chemical Formula	C44H59N7O5	[3]
Molecular Weight	765.98 g/mol	[2][3]
IUPAC Name	4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl)benzoate	[3]
Synonyms	Diethylhexyl Butamido Triazone (DBT), Uvasorb HEB	
Appearance	White to off-white powder	[1][4]
Solubility	Very soluble in oils and alcohols; insoluble in water	[3]

The Triazine Chromophore and its Spectroscopic Signature

The defining characteristic of **Iscotrizinol** is its ability to absorb high-energy ultraviolet radiation. This function is performed by its chromophore, which comprises the system of conjugated double bonds within the triazine ring and its appended phenylamino groups.[1]

Mechanism of UV Absorption

When a UV photon strikes the **Iscotrizinol** molecule, the energy is absorbed by the chromophore, causing an electron to be promoted from a ground state (S_0) to a higher energy excited state (S_1).[1][5] The molecule is designed to efficiently and rapidly dissipate this absorbed energy, primarily as thermal energy (heat), as the electron returns to its ground state. [1][3] This rapid deactivation pathway prevents the absorbed energy from initiating potentially harmful photochemical reactions, which contributes to **Iscotrizinol**'s exceptional photostability. [1][6]





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Caption: UV absorption and energy dissipation pathway in Iscotrizinol.

Spectroscopic Data

Iscotrizinol is a highly efficient UVB absorber that also provides protection in the UVA II portion of the spectrum.[1][3][6] Its exceptional photostability is a key attribute; studies have shown it requires 25 hours of sun exposure to lose just 10% of its Sun Protection Factor (SPF) ability.[2] [3][4]

Parameter	Value	Conditions	Reference
Peak Absorption (λmax)	310 nm	-	[2][3]
Absorption Range	~280 - 340 nm	Covers UVB and UVA II ranges	[1][4][6]
Specific Extinction (E1%, 1cm)	≥ 1470	at 311 nm in Ethanol	[4][7][8]
Molar Absorptivity (ε)	~112,600 L mol ⁻¹ cm ⁻¹	Calculated from Specific Extinction	-
Photostability	10% SPF loss after 25 hours	Sun exposure	[2][3][4]
Max Approved Concentration	10%	EU, China	[1]

Synthesis of the Iscotrizinol Core





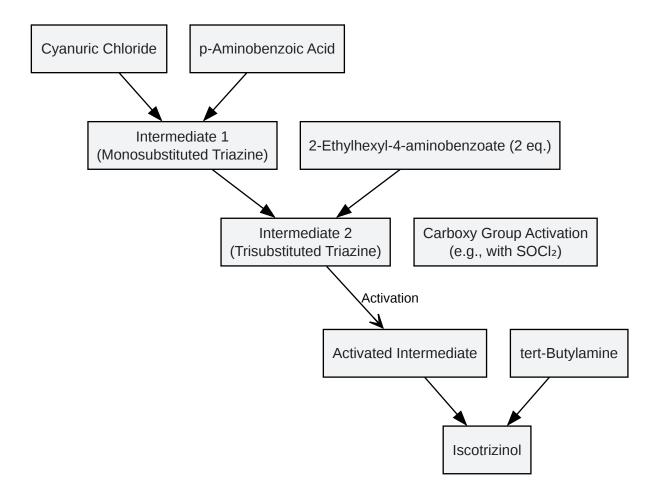


The foundational structure of **Iscotrizinol** is synthesized through a multi-step process centered on the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) starting material.[1] A patented method outlines a process that improves purity by strategically ordering the addition of the substituent groups.[9]

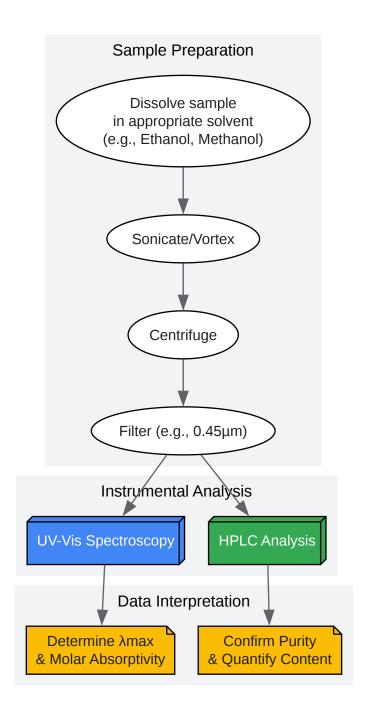
The process involves:

- Reaction of cyanuryl chloride with one equivalent of p-aminobenzoic acid.
- Reaction of the resulting intermediate with two equivalents of 2-ethylhexyl-4-aminobenzoate.
- Activation of the carboxylic acid group, for example, by forming an acyl chloride.
- A final reaction with tert-butylamine to yield the **Iscotrizinol** molecule.[9][10]









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